molecular formula C8H9N5O2 B12679277 (6-Amino-9H-purin-8-yl)methyl acetate CAS No. 53130-86-2

(6-Amino-9H-purin-8-yl)methyl acetate

Cat. No.: B12679277
CAS No.: 53130-86-2
M. Wt: 207.19 g/mol
InChI Key: ULXCKGMHUKQDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Amino-9H-purin-8-yl)methyl acetate is a chemical compound with the molecular formula C8H9N5O2 and a molecular weight of 207.1894 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-9H-purin-8-yl)methyl acetate typically involves the acetylation of (6-Amino-9H-purin-8-yl)methanol. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete acetylation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Amino-9H-purin-8-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding purine derivatives.

    Reduction: Reduction reactions can convert it into different purine analogs.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-8-carboxylic acid, while reduction may produce purine-8-methanol.

Scientific Research Applications

(6-Amino-9H-purin-8-yl)methyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Amino-9H-purin-8-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis and metabolism. The compound can inhibit or activate these enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base that pairs with cytosine in DNA and RNA.

    Hypoxanthine: An intermediate in the purine metabolism pathway.

Uniqueness

(6-Amino-9H-purin-8-yl)methyl acetate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity compared to other purine derivatives. Its acetylated form allows for different interactions and applications in various fields of research and industry .

Properties

CAS No.

53130-86-2

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

(6-amino-7H-purin-8-yl)methyl acetate

InChI

InChI=1S/C8H9N5O2/c1-4(14)15-2-5-12-6-7(9)10-3-11-8(6)13-5/h3H,2H2,1H3,(H3,9,10,11,12,13)

InChI Key

ULXCKGMHUKQDJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC2=NC=NC(=C2N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.